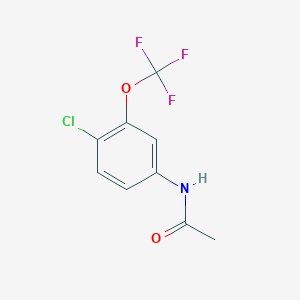

N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide: is an organic compound with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.61 g/mol . This compound is characterized by the presence of a trifluoromethoxy group, a chloro group, and an acetamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide typically involves the reaction of 4-chloro-3-(trifluoromethoxy)aniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a set duration to complete the acetylation reaction .

Análisis De Reacciones Químicas

Decomposition Reactions

Hydrolysis is a primary decomposition pathway for acetamides. Under acidic or basic conditions, the compound may hydrolyze to yield 4-chloro-3-(trifluoromethoxy)aniline and acetic acid . The reaction can be represented as:

This compound+H2O→4-Chloro-3-(trifluoromethoxy)aniline+Acetic acid

Substitution Reactions

The trifluoromethoxy group (-OCF₃) and chloro group (-Cl) are electron-withdrawing substituents that direct electrophilic aromatic substitution. Potential reactions include:

-

Nitration : Introduces a nitro group at ortho or para positions relative to the trifluoromethoxy group.

-

Sulfonation : Forms sulfonic acid derivatives under strongly acidic conditions.

Nucleophilic Acyl Substitution

The acetamide group can undergo nucleophilic attack. For example, alcoholysis with methanol in the presence of acid or base catalysts may yield N-(4-chloro-3-(trifluoromethoxy)phenyl)acetic acid methyl ester .

Oxidation and Reduction

-

Oxidation : The acetamide group may oxidize to form a carboxylic acid under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : LiAlH₄ or NaBH₄ could reduce the amide to a primary amine, though this reaction is less common for acetamides.

Research Findings and Limitations

While specific experimental data for this compound is limited in publicly available sources, structural analogs (e.g., N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide) demonstrate similar reactivity trends . The trifluoromethoxy group enhances stability due to its electron-withdrawing nature, potentially reducing susceptibility to hydrolysis compared to simpler acetamides.

Aplicaciones Científicas De Investigación

N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparación Con Compuestos Similares

- N-(3-Chloro-4-(trifluoromethoxy)phenyl)acetamide

- N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide

- N-(4-Chloro-3-(trifluoromethoxy)phenyl)acrylamide

Uniqueness: N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of both chloro and trifluoromethoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. The trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Actividad Biológica

N-(4-Chloro-3-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H8ClF3NO and a molecular weight of approximately 253.63 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its interactions with biological targets, contributing to its pharmacological profile.

Structural Features

- Chloro Group : Enhances reactivity and biological activity.

- Trifluoromethoxy Group : Increases lipophilicity and alters electronic properties.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thus exerting anti-inflammatory effects.

- Receptor Binding : It can bind to specific receptors, altering their activity and leading to various biological responses.

Case Studies

- Antitumor Activity : Research has demonstrated that compounds containing similar structural motifs exhibit potent antitumor effects. For example, a related compound showed efficacy against c-KIT mutant-mediated tumors, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Studies have indicated that related acetamide derivatives possess significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, with MIC values ranging from 4 to 64 μg/mL for structurally similar compounds .

- Inflammatory Response Modulation : A study highlighted the anti-inflammatory effects of similar compounds through inhibition of specific inflammatory mediators, showcasing their potential for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide | Antitumor, anti-inflammatory | Chloro and trifluoromethyl groups |

| N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide | Moderate antimicrobial | Similar structural features |

| 2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | Enzyme inhibition | Unique binding properties |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics in vivo. Studies indicate that compounds with trifluoromethyl groups often exhibit prolonged half-lives and enhanced bioavailability due to their lipophilic nature .

Safety Profile

Preliminary toxicity assessments have indicated that structurally related compounds maintain a good safety profile in vitro, showing minimal cytotoxicity across various cell lines . This aspect is crucial for the development of therapeutic agents.

Propiedades

Fórmula molecular |

C9H7ClF3NO2 |

|---|---|

Peso molecular |

253.60 g/mol |

Nombre IUPAC |

N-[4-chloro-3-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C9H7ClF3NO2/c1-5(15)14-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) |

Clave InChI |

PYHKWIZGVXMJGL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC(=C(C=C1)Cl)OC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.